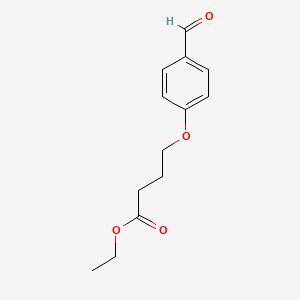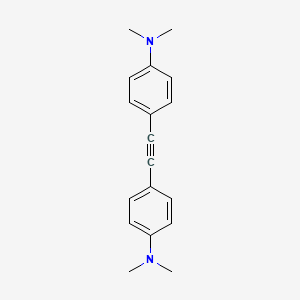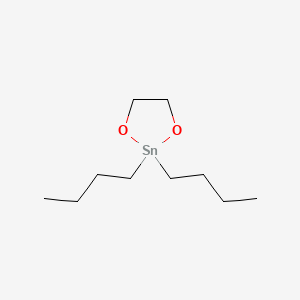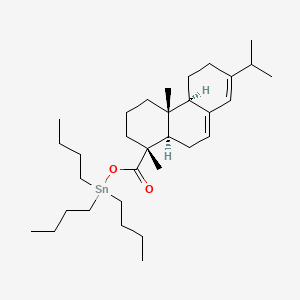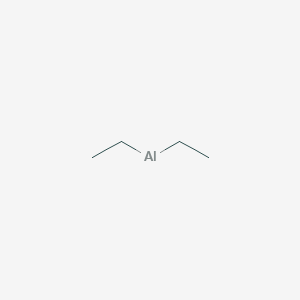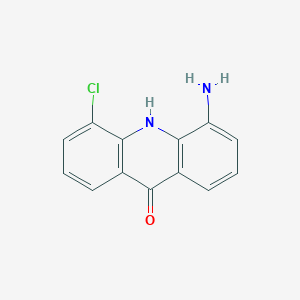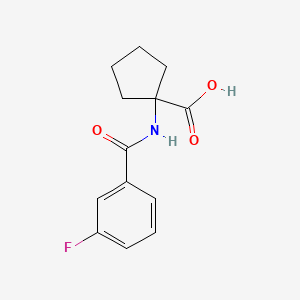
Detirelix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Detirelix est un antagoniste puissant de l'hormone de libération de la lutéinisante (LHRH). Il s'agit d'un dérivé peptidique synthétique dont l'aptitude à inhiber la libération de l'hormone lutéinisante et de l'hormone folliculo-stimulante de l'hypophyse a été étudiée. Ce composé a montré un potentiel dans diverses applications thérapeutiques, en particulier dans le domaine de la santé reproductive et des troubles liés aux hormones .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Detirelix est synthétisé par une série de réactions de couplage peptidique. La synthèse implique l'addition étape par étape d'acides aminés pour former la séquence peptidique souhaitée. Le processus utilise généralement des techniques de synthèse peptidique en phase solide, où la chaîne peptidique est assemblée sur un support solide. Les conditions réactionnelles comprennent l'utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide et la N-hydroxysuccinimide pour faciliter la formation de liaisons peptidiques .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une synthèse peptidique en phase solide à grande échelle. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. Le peptide est ensuite clivé du support solide et purifié à l'aide de techniques telles que la chromatographie liquide haute performance. Le peptide purifié est lyophilisé pour obtenir le produit final sous une forme sèche et stable .
Analyse Des Réactions Chimiques
Types de réactions : Detirelix subit diverses réactions chimiques, notamment l'hydrolyse et la dégradation enzymatique. Le composé est sensible à l'hydrolyse à des liaisons peptidiques spécifiques, conduisant à la formation de fragments peptidiques plus petits. La dégradation enzymatique implique le clivage des liaisons peptidiques par des enzymes protéolytiques, conduisant à la formation de métabolites .
Réactifs et conditions courantes : L'hydrolyse de this compound peut être induite en utilisant des conditions acides ou basiques. La dégradation enzymatique est généralement effectuée à l'aide d'enzymes protéolytiques telles que la trypsine ou la chymotrypsine. Ces réactions sont menées dans des conditions contrôlées pour assurer le clivage sélectif des liaisons peptidiques .
Principaux produits formés : Les principaux produits formés à partir de l'hydrolyse et de la dégradation enzymatique de this compound comprennent des fragments peptidiques plus petits. L'un des principaux métabolites identifiés est le fragment tétrapeptidique 1-4, qui est formé par l'hydrolyse enzymatique de la liaison Sérine 4 - Tyrosine 5 .
Applications De Recherche Scientifique
Detirelix a été largement étudié pour ses applications potentielles dans divers domaines de la recherche scientifique. Dans le domaine de la santé reproductive, this compound a été étudié pour sa capacité à supprimer la sécrétion de gonadotrophines, à perturber le développement folliculaire et à inhiber l'ovulation. Ces propriétés en font un outil précieux dans l'étude de la physiologie de la reproduction et le développement de méthodes contraceptives .
Dans le domaine de l'oncologie, this compound s'est avéré prometteur en tant qu'agent thérapeutique pour les cancers hormono-dépendants. En inhibant la libération de l'hormone lutéinisante et de l'hormone folliculo-stimulante, this compound peut réduire les niveaux d'hormones sexuelles qui stimulent la croissance de certains cancers, tels que le cancer de la prostate .
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive les récepteurs de l'hormone de libération de la gonadotrophine dans l'hypophyse. Cette inhibition empêche la libération de l'hormone lutéinisante et de l'hormone folliculo-stimulante, conduisant à une diminution de la production d'hormones sexuelles telles que la testostérone et l'œstrogène. La réduction des niveaux d'hormones sexuelles entraîne la suppression de la sécrétion de gonadotrophines et l'inhibition des processus reproductifs .
Mécanisme D'action
Detirelix exerts its effects by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of sex hormones such as testosterone and estrogen. The reduction in sex hormone levels results in the suppression of gonadotropin secretion and the inhibition of reproductive processes .
Comparaison Avec Des Composés Similaires
Detirelix fait partie d'une classe de composés appelés antagonistes de l'hormone de libération de la gonadotrophine. Des composés similaires dans cette classe comprennent la dégarélix et la cétorélix. Bien que tous ces composés partagent un mécanisme d'action commun, this compound est unique en sa séquence peptidique spécifique et ses propriétés pharmacocinétiques. Par exemple, la dégarélix est un autre antagoniste de l'hormone de libération de la gonadotrophine utilisé dans le traitement du cancer de la prostate avancé. This compound s'est avéré avoir des profils pharmacocinétiques et des voies métaboliques différents .
Composés similaires
- Dégarélix
- Cétorellix
- Nal-Arg
Ces composés sont utilisés dans diverses applications thérapeutiques, en particulier dans la prise en charge des troubles liés aux hormones et des cancers hormono-dépendants .
Propriétés
Numéro CAS |
89662-30-6 |
|---|---|
Formule moléculaire |
C78H105ClN18O13 |
Poids moléculaire |
1538.2 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C78H105ClN18O13/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+/m1/s1 |
Clé InChI |
OFQNFLLLCMQNEP-MIPXGPCFSA-N |
SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
SMILES isomérique |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
SMILES canonique |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
| 89662-30-6 | |
Séquence |
XXWSYXLRPA |
Synonymes |
1-(N-Ac-2-Npa)-2-(4-Cpa)-3-Trp-6-(Et2-hArg)-10-AlaNH2-GnRH detirelix GnRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, (N-Ac-2-Npa)(1)-4-Cpa(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-diethylhomoarginyl(6)-alaninamide(10)- LHRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- RS 68439 RS-68439 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Diazonio-4-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-1-olate](/img/structure/B1628396.png)

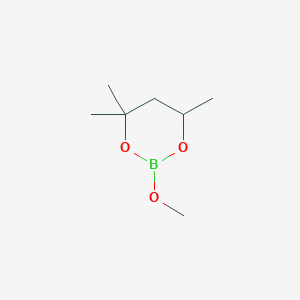
![3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628400.png)
